1-((3-chlorophenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride
Description
1-((3-Chlorophenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a synthetic phenothiazine derivative characterized by a propan-2-ol backbone linking a 3-chlorophenylamino group and a 10H-phenothiazine moiety. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antimicrobial, and antitumor effects . The introduction of the 3-chlorophenyl substituent likely enhances lipophilicity and target binding, while the propan-2-ol linker may improve solubility and pharmacokinetic properties.
The hydrochloride salt form improves stability and bioavailability, a common strategy for basic nitrogen-containing pharmaceuticals .
Properties
IUPAC Name |
1-(3-chloroanilino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS.ClH/c22-15-6-5-7-16(12-15)23-13-17(25)14-24-18-8-1-3-10-20(18)26-21-11-4-2-9-19(21)24;/h1-12,17,23,25H,13-14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOFBXYZAGEMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNC4=CC(=CC=C4)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chlorophenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 3-chlorophenylamine to form 3-chloro-4-nitroaniline, followed by reduction to obtain 3-chloro-4-aminophenylamine.
Phenothiazine Formation: The next step involves the condensation of 3-chloro-4-aminophenylamine with phenothiazine under acidic conditions to form the intermediate compound.
Alkylation: The final step involves the alkylation of the intermediate with 2-chloropropanol in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3-chlorophenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
1-((3-chlorophenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic, antiemetic, and antihistaminic activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3-chlorophenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural analogs and their distinguishing features are summarized below:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (logP): Fluopromazine (logP 5.5) and thiourea analogs likely exhibit higher tissue penetration than the target compound due to their non-polar substituents . The propan-2-ol linker in the target compound may reduce logP, improving aqueous solubility.
- pKa and Solubility: Phenothiazine derivatives typically have pKa values ~9–10, favoring protonation in acidic environments (e.g., gastric fluid) . The hydrochloride salt of the target compound enhances solubility in polar solvents, similar to Promazine HCl .
Mechanisms of Action
- Antimicrobial: Thiourea-azetidinone-phenothiazines likely disrupt microbial membrane integrity or inhibit enzymes like β-lactamases .
- Anticancer: Phenothiazines may intercalate DNA or inhibit efflux pumps in multidrug-resistant cells .
- Neurological : Promazine/fluopromazine act via dopamine receptor antagonism, a mechanism unlikely in the target compound due to structural differences .
Biological Activity
1-((3-chlorophenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride, commonly referred to as a phenothiazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to well-known antipsychotic agents and exhibits various biological activities, including antipsychotic, antiemetic, and antihistaminic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name: 1-((3-chlorophenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride
- CAS Number: 1049713-36-1
- Molecular Formula: C21H20ClN2OS
- Molecular Weight: 419.4 g/mol
The biological activity of 1-((3-chlorophenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is primarily attributed to its interactions with various neurotransmitter systems. It is believed to modulate the activity of:
- Dopamine Receptors: Similar to other phenothiazines, it may act as an antagonist at dopamine D2 receptors, contributing to its antipsychotic effects.
- Serotonin Receptors: The compound may also influence serotonin receptor pathways, which are crucial in mood regulation and anxiety.
Antipsychotic Activity
Research indicates that phenothiazine derivatives like this compound exhibit significant antipsychotic properties. In animal models, administration has shown reductions in hyperactivity and psychotic-like behaviors, suggesting efficacy in treating conditions such as schizophrenia.
Antiemetic Effects
The compound has been evaluated for its potential as an antiemetic agent. Studies have demonstrated its ability to reduce nausea and vomiting induced by chemotherapeutic agents in preclinical models.
Antihistaminic Properties
As a phenothiazine derivative, it is hypothesized that this compound possesses antihistaminic activity, which could be beneficial in treating allergic reactions and conditions associated with histamine release.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
Cytotoxicity Studies
In related research involving phenothiazine derivatives:
- Compounds demonstrated significant cytotoxic effects on various cancer cell lines.
- The cytotoxicity was measured using MTT assays, where some derivatives showed higher activity compared to standard chemotherapeutics.
Q & A
Q. What environmental fate studies are critical for assessing ecotoxicological risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
